![molecular formula C20H23NO3 B2853753 1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid CAS No. 901313-66-4](/img/structure/B2853753.png)

1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

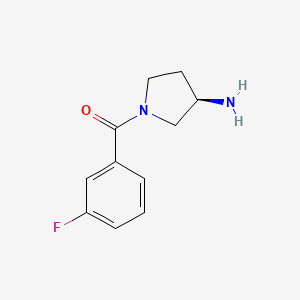

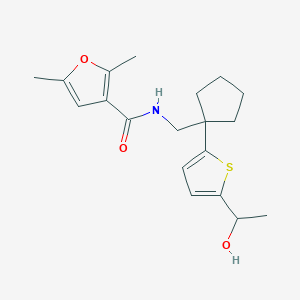

“1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 . It is also known by other names such as 1-benzyloxy carbonyl piperidine-4-carboxylic acid, n-cbz-4-piperidinecarboxylic acid, and 1-cbz-4-piperidinecarboxylic acid . It consists of a piperidine ring with a carboxylic acid moiety .

Molecular Structure Analysis

The molecular weight of this compound is 263.29 g/mol . The InChI Key is URTPNQRAHXRPMP-UHFFFAOYSA-N . The SMILES representation is C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 .Physical And Chemical Properties Analysis

This compound has a melting point of 78 °C and a predicted boiling point of 443.9±45.0 °C . Its predicted density is 1.265±0.06 g/cm3 . It is soluble in methanol .科学研究应用

Chemical Synthesis

“1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” is a derivative of piperidine-4-carboxylic acid . It can be used in the synthesis of various complex organic compounds. The benzyloxy group can act as a protecting group for the carboxylic acid, allowing it to undergo reactions without being affected .

Cholinesterase Inhibition

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . This makes “1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” potentially useful in the development of drugs for diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

Ligand in Halogen Exchange Reactions

The compound can also act as a ligand in halogen exchange reactions . This is a type of reaction where a halogen atom in a molecule is replaced by another halogen atom.

Pharmaceutical Research

Given its potential as a cholinesterase inhibitor, “1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” could be used in pharmaceutical research, particularly in the development of new drugs for neurological disorders .

安全和危害

作用机制

Target of Action

A structurally similar compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

If it shares similar properties with 4-Benzylpiperidine, it may interact with monoamine transporters, leading to the release of monoamines like dopamine and norepinephrine .

Biochemical Pathways

If it acts similarly to 4-benzylpiperidine, it may influence the monoaminergic system, affecting pathways related to dopamine and norepinephrine .

Result of Action

If it acts similarly to 4-Benzylpiperidine, it may increase the levels of monoamines in the synaptic cleft, potentially leading to increased neurotransmission .

属性

IUPAC Name |

1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c22-20(23)18-10-12-21(13-11-18)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRYYCMSUDFVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)

![(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2853689.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2853691.png)